molecular formula C16H20ClN5O2 B12496094 N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide

N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide

Cat. No.: B12496094
M. Wt: 349.81 g/mol
InChI Key: YHUAHKMZSQXRRU-UHFFFAOYSA-N
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Description

N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a tetrazole ring, and a cyclohexyl group attached to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 3-chlorobenzonitrile through a cyclization reaction with sodium azide under acidic conditions. The resulting tetrazole is then coupled with cyclohexylamine to form the intermediate compound. Finally, the methoxyacetamide group is introduced through an acylation reaction using methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(3-CHLOROPHENYL)-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and methoxyacetamide moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C16H20ClN5O2

Molecular Weight

349.81 g/mol

IUPAC Name

N-[1-[1-(3-chlorophenyl)tetrazol-5-yl]cyclohexyl]-2-methoxyacetamide

InChI

InChI=1S/C16H20ClN5O2/c1-24-11-14(23)18-16(8-3-2-4-9-16)15-19-20-21-22(15)13-7-5-6-12(17)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,23)

InChI Key

YHUAHKMZSQXRRU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1(CCCCC1)C2=NN=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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